

literature review on 3-Ethyl-4-methylhexane research

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Compound of Interest

Compound Name: 3-Ethyl-4-methylhexane

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Technical Guide: 3-Ethyl-4-methylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available research on **3-Ethyl-4-methylhexane** (CAS: 3074-77-9). It covers the physicochemical properties, spectral data, synthesis protocols, and analytical methodologies related to this branched alkane. The information is structured to be a practical resource for laboratory and development settings.

Core Properties and Identifiers

3-Ethyl-4-methylhexane is a saturated hydrocarbon and an isomer of nonane.^[1] As a branched alkane, it belongs to a class of acyclic hydrocarbons with the general formula C_nH_{2n+2} .^[1] While research specifically focused on this molecule is limited, its fundamental properties have been characterized.^[1]

Chemical Identifiers

Identifier Type	Value	Source
IUPAC Name	3-ethyl-4-methylhexane	[2][3]
CAS Number	3074-77-9	[3]
Molecular Formula	C ₉ H ₂₀	[3]
SMILES	CCC(C)C(CC)CC	[2][3]
InChIKey	OKCRKWVABWILDR-UHFFFAOYSA-N	[2][3]
PubChem CID	18314	[3]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of **3-Ethyl-4-methylhexane**.

Property	Value	Unit	Source
Molecular Weight	128.255 g/mol	g/mol	[3]
Boiling Point	140.41 °C	°C	[4]
Melting Point	-112.99 °C	°C	[4]
Density	0.7360 g/cm ³	g/cm ³	[4]
Refractive Index	1.4128	[4]	
XLogP3	4.5	[2]	

Synthesis Protocols

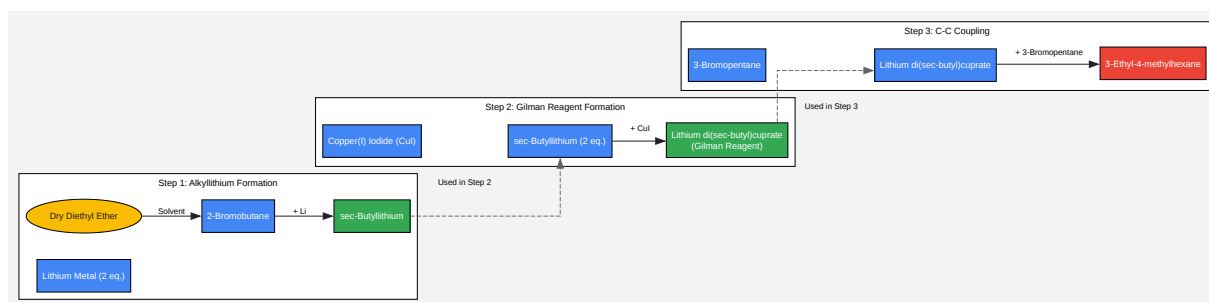
While specific, detailed synthesis procedures for **3-Ethyl-4-methylhexane** are not extensively published, established organometallic reactions provide a reliable framework. The Corey-House synthesis is a particularly suitable method for creating the specific carbon-carbon bond required.

Proposed Synthesis: Corey-House Reaction

The Corey-House synthesis is a versatile method for coupling two different alkyl groups, making it ideal for creating unsymmetrical alkanes like **3-Ethyl-4-methylhexane**.^[5] The reaction involves the formation of a lithium dialkylcuprate (Gilman reagent), which then reacts with an alkyl halide.^{[5][6]}

To synthesize **3-Ethyl-4-methylhexane**, a logical disconnection is between the C4 and C5 positions, suggesting a reaction between a sec-butyl group and an ethyl group attached to a propyl fragment. A plausible pathway is the reaction of lithium di(sec-butyl)cuprate with 3-bromopentane.

Experimental Workflow: Corey-House Synthesis



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Corey-House synthesis workflow for **3-Ethyl-4-methylhexane**.

Detailed Methodology:

- Glassware Preparation: All glassware must be rigorously dried in an oven overnight at $>120^{\circ}\text{C}$ and assembled hot under a stream of dry nitrogen or argon gas to ensure anhydrous conditions.
- Step 1: Formation of sec-Butyllithium:
 - Place 2.1 equivalents of lithium metal (wire or powder) into a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
 - Add anhydrous diethyl ether to cover the lithium.
 - Slowly add a solution of 1.0 equivalent of 2-bromobutane in anhydrous diethyl ether from the dropping funnel to the flask.
 - The reaction is exothermic and should initiate spontaneously. Maintain a gentle reflux by controlling the rate of addition. If the reaction does not start, gentle warming may be required.
 - After the addition is complete, continue stirring the mixture at room temperature for 1 hour to ensure full conversion.
- Step 2: Formation of Lithium di(sec-butyl)cuprate (Gilman Reagent):
 - In a separate flask under nitrogen, prepare a slurry of 0.5 equivalents of copper(I) iodide (CuI) in anhydrous diethyl ether.
 - Cool this slurry to -78°C using a dry ice/acetone bath.
 - Slowly transfer the freshly prepared sec-butyllithium solution (from Step 1) to the CuI slurry via cannula.
 - Allow the mixture to stir at -78°C for 30 minutes, during which the Gilman reagent will form.
- Step 3: Coupling Reaction:

- While maintaining the temperature at -78°C , slowly add 1.0 equivalent of 3-bromopentane to the Gilman reagent solution.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
- Step 4: Workup and Purification:
 - Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH_4Cl).
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO_4).
 - Filter the drying agent and remove the solvent by rotary evaporation.
 - The crude product can be purified by fractional distillation to yield pure **3-Ethyl-4-methylhexane**.

Analytical Protocols

Characterization of **3-Ethyl-4-methylhexane** relies on standard analytical techniques for volatile organic compounds, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate the compound from a mixture and confirm its molecular weight and fragmentation pattern.

Methodology:

- Instrumentation: A standard GC-MS system, such as an Agilent 6890N GC coupled to a mass selective detector, can be used.^[7]

- Sample Preparation: Dilute the purified **3-Ethyl-4-methylhexane** sample in a volatile solvent like hexane or dichloromethane (DCM). If analyzing from a complex matrix, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary.[8]
- GC Conditions:
 - Column: A non-polar capillary column, such as a DB-1 or VF-5ms (30 m x 0.25 mm ID, 0.25 μ m film thickness), is suitable.[7]
 - Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[7]
 - Injector: Split mode (e.g., 50:1 split ratio) with an injection volume of 1 μ L. Injector temperature set to 250°C.
 - Oven Program:
 - Initial temperature: 40°C, hold for 2 minutes.
 - Ramp: Increase to 200°C at a rate of 10°C/min.
 - Hold: Maintain 200°C for 5 minutes.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 200.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
- Expected Data: The mass spectrum will show the molecular ion peak (M^+) at m/z 128, along with characteristic fragmentation patterns of branched alkanes (e.g., loss of methyl, ethyl, and propyl groups). The Kovats retention index on a standard non-polar column is approximately 856.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the types of chemical bonds present in a molecule. For an alkane, the spectrum is characterized by C-H and C-C bond vibrations.[9]

Methodology:

- **Sample Preparation:** As a liquid, **3-Ethyl-4-methylhexane** can be analyzed neat. Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:**
 - Acquire a background spectrum of the clean salt plates.
 - Acquire the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum against the background.
 - Typically, scan the range from 4000 cm^{-1} to 600 cm^{-1} .
- **Expected Absorptions:**
 - C-H Stretch (sp^3): Strong, sharp peaks in the $2960\text{--}2850\text{ cm}^{-1}$ region.[9][10]
 - C-H Bend (Methylene $-\text{CH}_2-$): Absorption around 1465 cm^{-1} .[9]
 - C-H Bend (Methyl $-\text{CH}_3$): Absorptions around 1450 cm^{-1} and 1375 cm^{-1} .[9]

Biological Activity and Occurrence

Currently, there is no documented evidence of **3-Ethyl-4-methylhexane** being involved in any specific biological signaling pathways. Its primary relevance in a biological context is its identification in some natural products. It has been reported as a volatile compound in celery (*Apium graveolens*) and yellow rabbitbrush (*Chrysothamnus viscidiflorus*).[6] Its presence in the human metabolome is expected but has not been quantified.[11] Due to its non-polar, hydrocarbon nature, significant specific biological activity is not anticipated.

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